molecular formula C17H11N3O2S B4678244 3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B4678244
M. Wt: 321.4 g/mol
InChI Key: UZCRVGQPEADZNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness

What sets 3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid apart is its unique combination of the phenyl and thienyl groups, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-phenyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-17(22)14-9-13(15-7-4-8-23-15)19-16-12(10-18-20(14)16)11-5-2-1-3-6-11/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCRVGQPEADZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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